molecular formula C20H16ClNO2 B5789550 2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide

2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide

Cat. No.: B5789550
M. Wt: 337.8 g/mol
InChI Key: PKBVQIUGBUHFPL-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 2-position, a methyl group at the 4-position, and a phenoxyphenyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of ortho-phenoxyaniline with para-chlorobenzoyl chloride. This reaction typically takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction conditions include maintaining the reaction mixture at a low temperature to control the rate of reaction and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors, automated systems for precise control of temperature and reaction time, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological system being studied. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups at specific positions on the benzamide ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-14-7-12-18(19(21)13-14)20(23)22-15-8-10-17(11-9-15)24-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBVQIUGBUHFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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